molecular formula C14H13N3 B1498887 3-(M-tolyl)-1H-indazol-5-amine CAS No. 1175793-77-7

3-(M-tolyl)-1H-indazol-5-amine

Cat. No. B1498887
CAS RN: 1175793-77-7
M. Wt: 223.27 g/mol
InChI Key: QICXZXCGXPZTEN-UHFFFAOYSA-N
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Description

The compound “3-(M-tolyl)-1H-indazol-5-amine” is likely to be an organic compound consisting of an indazole group (a type of nitrogen-containing heterocycle), an m-tolyl group (a type of aryl group derived from toluene), and an amine group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For example, m-tolyl derivatives can be synthesized using morpholine as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, like m-tolyl derivatives, have been analyzed for properties like total energy, electronic energy, binding energy, and heat of formation .

Scientific Research Applications

Regioselective Protection and Amine Coupling Reactions

Research indicates that indazoles, including derivatives like 3-(M-tolyl)-1H-indazol-5-amine, can be selectively protected under specific conditions to yield a variety of novel derivatives. These derivatives are obtained through reactions such as Buchwald reactions, which involve coupling with a range of amines. This process allows for the generation of novel compounds with potential applications in material science and drug discovery (Slade et al., 2009).

Novel Amidating Reagent for C-H Amination

Mechanistic studies have led to the development of new amidating reagents that significantly improve the efficiency of C-H amination processes. These studies have revealed that certain reagents have a high coordination ability to the Rh(III) metal center, enhancing the reaction efficiency for the synthesis of amide derivatives. This advancement has implications for the synthesis of complex molecules in pharmaceuticals and material sciences (Park et al., 2015).

Synthesis of 3-Aryl-1H-Indazol-5-Amine Derivatives

The synthesis of various 3-aryl-1H-indazol-5-amine derivatives through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions showcases the compound's versatility. This method offers a rapid and efficient route to synthesize a wide range of derivatives, opening new avenues for research in chemical synthesis and drug development (Wang et al., 2015).

Antimicrobial Activities of Derivatives

Studies on the synthesis of new 1,2,4-triazole derivatives from reactions involving amines have demonstrated potential antimicrobial activities. These findings suggest that derivatives of this compound could be foundational in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Bektaş et al., 2007).

Catalytic Applications in Organic Synthesis

Research into the catalytic applications of derivatives shows promising results in intramolecular hydroamination, indicating that these compounds can act as effective catalysts in organic synthesis. This application has significant implications for developing more efficient and sustainable chemical processes (Romero et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some m-tolyl derivative compounds are used in the treatment of type 2 diabetes, where they work by binding with peroxisome proliferator-activated receptor-γ (PPARγ) .

Safety and Hazards

The safety and hazards associated with “3-(M-tolyl)-1H-indazol-5-amine” would depend on its specific properties. As a general rule, handling any chemical compound should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

3-(3-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)14-12-8-11(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICXZXCGXPZTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653480
Record name 3-(3-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175793-77-7
Record name 3-(3-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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